5-(2-Bromophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-Bromophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-bromobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then reacted with thiosemicarbazide to form the final product. The reaction conditions, including temperature, time, and catalyst concentration, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
5-(2-Bromophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Bromophenyl)-4-((4-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(2-Bromophenyl)-4-((2-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Methylphenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-(2-Bromophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern and the presence of both bromophenyl and pyridinylmethylene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H10BrN5S |
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Molecular Weight |
360.23 g/mol |
IUPAC Name |
3-(2-bromophenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10BrN5S/c15-12-6-2-1-5-11(12)13-18-19-14(21)20(13)17-9-10-4-3-7-16-8-10/h1-9H,(H,19,21)/b17-9+ |
InChI Key |
HSLNZEBFIQWGRJ-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CN=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CN=CC=C3)Br |
Origin of Product |
United States |
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